K-Ras-IN-1

KRAS Fragment-based drug discovery Biochemical binding assay

K-Ras-IN-1 (MDK-3017) is a low-MW (207.29 Da) fragment that binds the hydrophobic Tyr-71 pocket of GDP-bound K-Ras (Kd 1.3–2 mM for G12D), preventing Sos-catalyzed nucleotide exchange. Unlike covalent G12C inhibitors (ARS-853) or pan-KRAS nanomolar inhibitors, this reversible probe offers synthetic tractability, vector space for SAR expansion, and suitability for co-crystallization. Essential for fragment-based drug discovery; experimental context must be validated to avoid potency/mechanism mismatch.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
Cat. No. B1676083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras-IN-1
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=S)C2=CC=CC=C2O
InChIInChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2
InChIKeyQIKLOVZAPGSYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>31.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-Ras-IN-1 for KRAS Research: Compound Procurement Guide and Technical Specifications


K-Ras-IN-1 (also known as MDK-3017, CAS 84783-01-7) is a small-molecule chemical probe that binds directly to K-Ras at a hydrophobic pocket normally occupied by Tyr-71 in the apo-Ras crystal structure [1]. It occupies the Sos (son of sevenless) binding site, thereby preventing Sos-catalyzed GDP-to-GTP nucleotide exchange and inhibiting K-Ras activation [2]. The compound binds to wild-type K-Ras, the G12D mutant, the G12V mutant, and H-Ras, and has been used as a starting point for chemical probe development in pancreatic, colon, and lung cancer research [1].

Why K-Ras-IN-1 Cannot Be Substituted with Other KRAS Inhibitors Without Experimental Validation


K-Ras-IN-1 is a low-molecular-weight (207.29 Da) fragment-like molecule that binds to the GDP-bound inactive state of K-Ras with millimolar affinity (Kd = 1.3–2 mM for G12D), positioning it as a chemical probe rather than a potent inhibitor . This distinguishes it fundamentally from three classes of KRAS inhibitors with which it is frequently confused: (1) mutant-selective covalent inhibitors such as ARS-853 (G12C, IC50 = 2.5 μM), which irreversibly trap KRAS in the GDP-bound state [1]; (2) pan-KRAS inhibitors such as Pan KRas-IN-1 (IC50 < 2 nM to 32 nM across multiple mutants), which exhibit nanomolar potency in cellular assays ; and (3) peptide-based inhibitors such as KRpep-2d (G12D, IC50 = 1.6 nM), which achieve picomolar-to-nanomolar potency with defined isoform selectivity [2]. Substituting K-Ras-IN-1 with any of these alternatives without validating the experimental context will yield non-comparable data due to orders-of-magnitude differences in potency, mechanism (reversible vs. covalent), and mutation coverage. The following quantitative evidence guide details these distinctions.

Quantitative Differentiation Evidence: K-Ras-IN-1 vs. KRAS Inhibitor Comparators


Millimolar Binding Affinity: Differentiating K-Ras-IN-1 as a Fragment Probe vs. Nanomolar Potency Inhibitors

K-Ras-IN-1 binds to GDP-bound K-Ras (G12D) with an affinity of 1.3–2 mM, which is approximately three to six orders of magnitude weaker than comparator inhibitors . This millimolar affinity classifies K-Ras-IN-1 as a fragment-like chemical probe suitable for structural biology and binding-site validation studies, rather than a potent tool for cellular or in vivo inhibition. In contrast, KRpep-2d binds K-Ras (G12D) with Kd = 8.9 nM , Pan KRas-IN-1 exhibits cellular IC50 values of 6–32 nM across multiple KRAS mutants , and ARS-853 inhibits KRAS G12C with IC50 = 2.5 μM [1].

KRAS Fragment-based drug discovery Biochemical binding assay

Binding Mechanism Differentiation: Reversible Sos-Site Occupancy vs. Covalent G12C Trapping

K-Ras-IN-1 functions by occupying the Sos binding site between switch I and switch II of K-Ras, reversibly inhibiting Sos-catalyzed GDP-to-GTP nucleotide exchange [1]. This reversible, non-covalent mechanism contrasts with G12C-selective covalent inhibitors such as ARS-853 (IC50 = 2.5 μM), which form an irreversible covalent bond with Cys-12 of the G12C mutant, trapping KRAS in the GDP-bound inactive state [2]. The mechanistic distinction has direct experimental consequences: K-Ras-IN-1's effect is reversible upon washout, whereas covalent inhibitors produce sustained target engagement independent of compound concentration after covalent modification.

Mechanism of action Sos-KRAS interaction Covalent inhibition

Mutation Coverage Comparison: Multi-Mutant Binding Profile vs. Mutant-Selective Alternatives

K-Ras-IN-1 binds to wild-type K-Ras, the G12D mutant, the G12V mutant, and H-Ras, demonstrating a relatively broad binding profile within the Ras family . This profile differs from mutant-selective inhibitors: KRpep-2d is selective for G12D with approximately 6-fold selectivity over wild-type K-Ras (IC50 = 1.6 nM for G12D vs. 42 nM for WT) and does not inhibit G12C ; ARS-853 is selective for G12C and shows no activity in non-G12C models [1]; Pan KRas-IN-1 covers G12D, G12S, G12C, G13D, G12V, WT, G12R, and Q61H with cellular IC50 values ranging from 6 nM to 681 nM . K-Ras-IN-1's profile is intermediate—broader than mutant-selective covalent inhibitors but lacking the nanomolar cellular potency of pan-KRAS inhibitors.

KRAS mutation G12D G12V G12C Isoform selectivity

Chemical Scaffold and Molecular Weight Differentiation: Fragment-Like Probe vs. Complex Inhibitors

K-Ras-IN-1 has a molecular weight of 207.29 Da and a minimal chemical structure (C11H13NOS) consisting of a (2-hydroxyphenyl)(pyrrolidin-1-yl)methanethione core . This fragment-like scaffold contrasts sharply with comparator inhibitors: KRpep-2d is a 22-amino-acid cyclic peptide with MW >2,000 Da [1]; Pan KRas-IN-1 has MW = 607.67 Da with a complex fused heterocyclic structure ; ARS-853 has MW = 444.5 Da with a quinazoline-based scaffold [2]. The low molecular weight and minimal functionality of K-Ras-IN-1 make it uniquely suitable as a starting point for fragment-based drug discovery and structure-activity relationship (SAR) expansion, whereas comparators are further-optimized lead-like or drug-like molecules.

Fragment-based screening Molecular weight Chemical scaffold

Solubility and Formulation Profile: K-Ras-IN-1's DMSO/Ethanol Solubility vs. Comparator Constraints

K-Ras-IN-1 exhibits solubility of 41 mg/mL (197.79 mM) in DMSO and 41 mg/mL in ethanol, with water insolubility . This solubility profile supports preparation of high-concentration DMSO stock solutions for in vitro biochemical assays, but limits aqueous formulation options. In contrast, Pan KRas-IN-1 is reported to have broader aqueous compatibility suitable for cellular assays without precipitation concerns , and KRpep-2d as a peptide may require specialized handling and storage conditions distinct from small molecules . The water insolubility of K-Ras-IN-1 may necessitate careful DMSO concentration control in cell-based assays to avoid solvent toxicity artifacts.

Solubility Formulation In vitro assay preparation

Recommended Research Applications for K-Ras-IN-1 Based on Quantitative Evidence


Fragment-Based Drug Discovery and SAR Expansion Campaigns

K-Ras-IN-1 (MW = 207.29 Da) serves as a minimal fragment-like scaffold for structure-activity relationship (SAR) expansion . Its low molecular weight and defined binding mode to the Sos-interaction hydrophobic pocket provide a validated starting point for growing or linking strategies in fragment-based drug discovery. Unlike more complex inhibitors (Pan KRas-IN-1, MW 607.67 Da; KRpep-2d, MW >2,000 Da), K-Ras-IN-1 offers synthetic tractability and ample vector space for chemical elaboration.

Biochemical Binding and Nucleotide Exchange Assays

K-Ras-IN-1 is appropriate for in vitro biochemical studies of Sos-catalyzed nucleotide exchange inhibition, given its reversible, non-covalent binding mechanism and millimolar affinity for GDP-bound K-Ras (Kd = 1.3–2 mM for G12D) . At concentrations achievable in DMSO stock solutions (up to 197.79 mM), K-Ras-IN-1 can produce measurable inhibition of nucleotide exchange for mechanistic studies. Covalent inhibitors such as ARS-853 (IC50 = 2.5 μM) are better suited for cellular studies requiring sustained target engagement [1].

Structural Biology and Crystallography of the Tyr-71 Hydrophobic Pocket

K-Ras-IN-1 binds to the hydrophobic pocket normally occupied by Tyr-71 in the apo-Ras crystal structure [2]. This well-defined binding site and the compound's small size (C11H13NOS) make it suitable for co-crystallization studies aimed at understanding ligand-induced conformational changes in KRAS. The millimolar affinity is sufficient for soaking experiments, and the fragment-like nature minimizes steric interference with crystal packing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-Ras-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.